molecular formula C6H6N2O4S B011781 Methyl 5-amino-4-nitrothiophene-2-carboxylate CAS No. 106850-17-3

Methyl 5-amino-4-nitrothiophene-2-carboxylate

Cat. No.: B011781
CAS No.: 106850-17-3
M. Wt: 202.19 g/mol
InChI Key: QNZKSILGWVCZJH-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-nitrothiophene-2-carboxylate is a chemical compound with the molecular formula C6H7N2O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-4-nitrothiophene-2-carboxylate typically involves the nitration of methyl thiophene-2-carboxylate followed by amination. The nitration process introduces a nitro group at the 4-position of the thiophene ring. This is usually achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-amino-4-nitrothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 5-amino-4-nitrothiophene-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

    Methyl 5-amino-4-nitrothiophene-2-carboxylate: Unique due to its specific substitution pattern on the thiophene ring.

    Methyl 5-amino-4-chlorothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of a nitro group.

    Methyl 5-amino-4-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both amino and nitro groups on the thiophene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

Methyl 5-amino-4-nitrothiophene-2-carboxylate (MANTC) is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MANTC is characterized by a thiophene ring substituted with an amino group and a nitro group, which are critical for its biological activity. The molecular formula is C7H8N2O4SC_7H_8N_2O_4S, and its structure allows for various interactions with biological molecules, enhancing its potential as a therapeutic agent.

The biological activity of MANTC is primarily attributed to the following mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells.
  • Hydrogen Bonding : The amino group facilitates hydrogen bonding with nucleic acids and proteins, influencing their structural and functional properties.

1. Antimicrobial Properties

MANTC exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it acts as a prodrug requiring activation by bacterial nitroreductases, which convert it into active forms that exert bactericidal effects. In vitro studies have demonstrated effectiveness against:

  • Escherichia coli
  • Klebsiella spp.
  • Shigella spp.
  • Salmonella spp.

These findings suggest that MANTC could be developed as a novel antibiotic agent .

2. Anticancer Potential

MANTC has shown promise in cancer research, particularly as an anticancer agent. Studies indicate that it may enhance the efficacy of chemotherapeutic agents through various pathways:

  • Radiosensitization : MANTC has been explored as a radiosensitizer in hypoxic tumors, where it can enhance the effects of radiation therapy by selectively targeting hypoxic cells .
  • Inhibition of Tumor Growth : In vitro assays have revealed that MANTC can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialE. coli, Klebsiella spp., Shigella spp., Salmonella spp.Prodrug activation via nitroreductases
AnticancerVarious cancer cell linesInduction of apoptosis; radiosensitization

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of MANTC against multi-drug resistant strains highlighted its potential as an alternative therapeutic option. The compound was tested in a series of assays, demonstrating significant bactericidal activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: Cancer Cell Line Studies

In another study focusing on cancer cell lines, MANTC was shown to inhibit cell growth significantly in a dose-dependent manner. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which indicated increased annexin V staining in treated cells compared to controls .

Properties

IUPAC Name

methyl 5-amino-4-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZKSILGWVCZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90605548
Record name Methyl 5-amino-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106850-17-3
Record name Methyl 5-amino-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 5-(2,4-dimethoxybenzylamino)-4-nitrothiophene-2-carboxylate 86 (40.3 mmol, 14.2 g) in CH2Cl2 (100 mL) and TFA (10 mL) was stirred overnight at rt. Reaction mixture was poured on ice and the precipitate was collected to give methyl 5-amino-4-nitrothiophene-2-carboxylate 87 (8.15 g, 100%). NMR (400 MHz, DMSO-d6) 3.77 (s, 3H), 7.75 (s, 1H), 9.06 (br s, 2H).
Name
methyl 5-(2,4-dimethoxybenzylamino)-4-nitrothiophene-2-carboxylate
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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